

molecular weight of Desosaminylazithromycin

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Compound of Interest

Compound Name: Desosaminylazithromycin

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An In-depth Technical Guide to **Desosaminylazithromycin**

Abstract

Desosaminylazithromycin, a key derivative of the macrolide antibiotic azithromycin, is of significant interest to researchers and drug development professionals. It is formed by the removal of the cladinose sugar from the parent molecule and serves as a crucial reference standard in the quality control of azithromycin.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and analytical methodologies related to **Desosaminylazithromycin**.

Physicochemical Properties

Desosaminylazithromycin is a white to off-white or pale green solid.[2][3] Its key quantitative properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C30H58N2O9	[2][3][4]
Molecular Weight	590.79 g/mol	
CAS Number	117693-41-1	
Melting Point	137-140 °C	[3]
pKa (Predicted)	13.29 ± 0.70	[2]
XLogP3	3.4	[3][4]
Topological Polar Surface Area	152 Ų	[3][4]
Solubility	Soluble (120 g/L at 25 °C)	[2]

Synthesis of Desosaminylazithromycin

Desosaminylazithromycin is primarily synthesized by the acid-catalyzed hydrolysis of the glycosidic bond of the L-cladinose sugar from azithromycin.

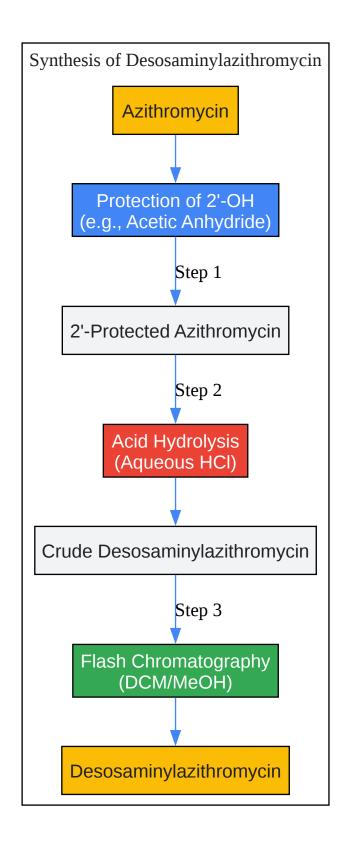
Experimental Protocol: Synthesis from Azithromycin

A general procedure for the removal of the L-cladinose from azithromycin involves treatment with aqueous hydrochloric acid.[5] A more specific, related multi-step synthesis involving a protection step is described below:

- Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group of the desosamine sugar of azithromycin is protected with acetic anhydride to prevent unwanted side reactions.[5][6]
- Hydrolysis of L-cladinose: Azithromycin is stirred with aqueous HCl to selectively cleave the L-cladinose sugar.[5]
- Purification: The reaction mixture is concentrated under a vacuum, and the resulting residue
 is purified by flash chromatography using a dichloromethane/methanol (4:1, v/v) solvent
 system to yield the final product.[5]

Synthesis Workflow





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Caption: Workflow for the synthesis of **Desosaminylazithromycin**.



Mechanism of Action

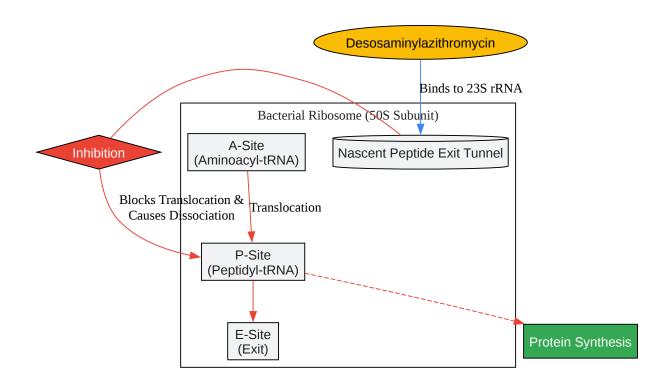
Like other macrolide antibiotics, **Desosaminylazithromycin** is a bacteriostatic agent that inhibits bacterial protein synthesis.[1][7][8]

Ribosomal Binding and Inhibition of Protein Synthesis

The primary target for macrolides is the 50S subunit of the bacterial ribosome.[1][7][8] They bind to a specific site within the 23S ribosomal RNA (rRNA) molecule and various ribosomal proteins.[1] This binding occurs in the nascent peptide exit tunnel, partially occluding it.[9][10] By binding to this site, macrolides sterically hinder the elongation of the polypeptide chain.[10] This interference prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, ultimately leading to the dissociation of peptidyl-tRNA and the cessation of protein synthesis.[1][9]

Signaling Pathway of Protein Synthesis Inhibition





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Caption: Mechanism of protein synthesis inhibition by **Desosaminylazithromycin**.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of azithromycin and its impurities, including **Desosaminylazithromycin**.[11][12]

Experimental Protocol: HPLC Analysis

The following is a representative RP-HPLC method for the analysis of azithromycin and its related substances:

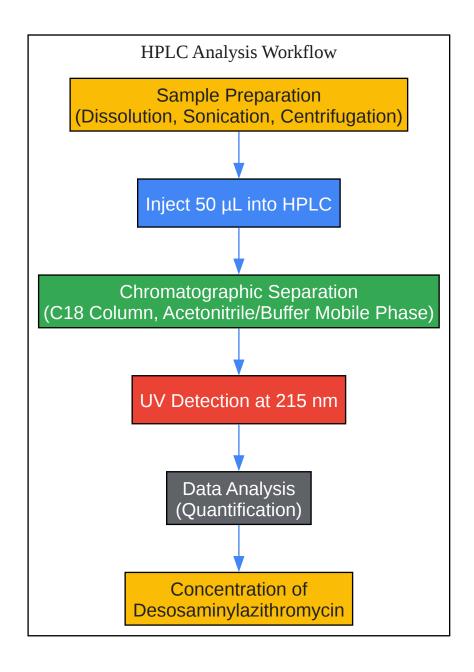
 Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size) is commonly used.[12]



- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted to 7.5) in a 50:50
 v/v ratio.[12]
- Flow Rate: 1.0 mL/min.[12]
- Detection: UV detection at 215 nm.[12]
- Injection Volume: 50 μL.[12]
- Sample Preparation:
 - A known quantity of the sample (e.g., crushed tablets) is accurately weighed and transferred to a volumetric flask.
 - The sample is dissolved in acetonitrile, sonicated for 5 minutes, and shaken for 15 minutes.
 - The solution is diluted to the final volume with acetonitrile.
 - An aliquot is centrifuged, and the supernatant is used for injection.

Analytical Workflow





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Caption: General workflow for the HPLC analysis of **Desosaminylazithromycin**.

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